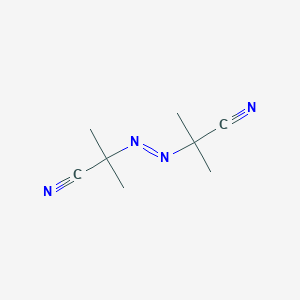
4,4'-(Chloromethylene)-bis-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,4'-(Chloromethylene)-bis-benzonitrile and related compounds involves several chemical strategies. One approach includes the use of chloromethylene groups in the formation of polymers, where these groups act as linking units between aromatic rings. For instance, the synthesis of polyurethanes utilizing bis(chloroformates) containing silicon or germanium in the main chain demonstrates the utility of chloromethylene linkages in creating polymers with specific thermal properties (Terraza et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds related to 4,4'-(Chloromethylene)-bis-benzonitrile often features aromatic rings bridged by chloromethylene groups. This structure is crucial for determining the compound's reactivity and properties. For example, the study of bis(dimercaptomethylene) compounds reveals the significance of the bridging unit's geometry on the overall molecular structure and its coordination behavior in metal complexes (Xiong et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Chemistry
Development of Novel Soluble Aromatic Polyesters : Bis(4-carboxyphenoxy) benzonitrile, a derivative of 4,4'-(Chloromethylene)-bis-benzonitrile, was used to synthesize novel soluble aromatic polyesters. These polymers were characterized for their physico-chemical properties, revealing good thermal stabilities and solubility in common solvents (Yu, Cai, & Wang, 2009).
Polymerization by Phase Transfer Catalysis : Polyethers were synthesized from 1,4-bis(chloromethylene)-2,5-dimethoxybenzene and 4,4′-biphenol using phase transfer catalysis. This study explored the impact of different catalysts and solvents on molecular weights and yields (Tagle, Diaz, & Muñoz, 1984).
Synthesis of Polyamides and Poly(amide-imide)s : 2,2-bis(4-aminophenoxy) benzonitrile was used to create a series of polyamides and poly(amide–imide)s, demonstrating high thermal stability and solubility in aprotic polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Material Science and Engineering
Construction of Hypercrosslinked Polymers : Hypercrosslinked polymers, synthesized using 1,4-bis(chloromethylene)benzene, showed high performance in solid-phase microextraction of phthalate esters from water samples, indicating their potential in environmental applications (Li, Wang, Wang, Guo, Wang, Wang, Zhang, & Wu, 2021).
Synthesis of Poly(ether imide)s : Bis(ether anhydride)s derived from hydroquinone and its derivatives, including a step starting from the reaction of 4-nitrophthalonitrile with potassium phenoxides, were used to prepare poly(ether imide)s, offering insights into the structure-property relationships in these polymers (Hsiao & Dai, 1999).
Development of Carbazole-Based Porous Polymers : Carbazole-based porous organic polymers, synthesized using 1,4-bis(chloromethyl)-benzene, showed remarkable iodine vapor adsorption performance, indicating their utility in addressing environmental challenges (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).
Safety And Hazards
This compound has been classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P301+P330+P331;P303+P361+P353;P363;P304+P340;P310;P321;P260;P264;P280;P305+P351+P338;P405;P501 .
Eigenschaften
IUPAC Name |
4-[chloro-(4-cyanophenyl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPXGIUUGTZYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Chloro(4-cyanophenyl)methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)






